molecular formula C10H10Cl2O2 B14411473 (2,4-Dichlorophenyl)methyl propanoate CAS No. 85262-94-8

(2,4-Dichlorophenyl)methyl propanoate

Cat. No.: B14411473
CAS No.: 85262-94-8
M. Wt: 233.09 g/mol
InChI Key: ABVWCZFYRJJFFG-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methyl propanoate: is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol It is characterized by the presence of a dichlorophenyl group attached to a methyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)methyl propanoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with propanoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dichlorophenyl)methyl propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (2,4-Dichlorophenyl)methyl propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on different microbial strains to develop new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development . The compound’s unique structure allows for the design of molecules with specific biological targets .

Industry: Industrially, this compound is utilized in the production of polymers and resins . Its chemical stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methyl propanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors , leading to its observed biological effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

  • (2,4-Dichlorophenyl)methyl acetate
  • (2,4-Dichlorophenyl)methyl butanoate
  • (2,4-Dichlorophenyl)methyl benzoate

Comparison: Compared to these similar compounds, (2,4-Dichlorophenyl)methyl propanoate exhibits unique properties due to the presence of the propanoate group. This group influences the compound’s reactivity , solubility , and biological activity . The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

85262-94-8

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl propanoate

InChI

InChI=1S/C10H10Cl2O2/c1-2-10(13)14-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3

InChI Key

ABVWCZFYRJJFFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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